molecular formula C21H20FNO3S B2732015 (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1706470-47-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No. B2732015
CAS RN: 1706470-47-4
M. Wt: 385.45
InChI Key: CADURKXETGUFQL-SOFGYWHQSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C21H20FNO3S and its molecular weight is 385.45. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

A notable application of compounds related to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one" is in the realm of anticancer therapy. Research has shown that these compounds exhibit remarkable antitumor activities. Specifically, benzo[d][1,3]dioxoles fused with 1,4-thiazepine demonstrated significant anti-proliferative effects against human cancer cell lines, including Esophageal squamous cell carcinoma. The study highlighted the synthesis of novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines through a molecular hybridization approach, resulting in compounds with potent antitumor properties. This suggests a promising avenue for pharmaceutical applications after further investigations (Liqiang Wu et al., 2017).

Antimicrobial Activity

Another research application of these compounds is their antimicrobial efficacy. Novel synthetic pathways have led to the creation of derivatives bearing the benzo[d][1,3]dioxole and 1,4-thiazepine structures with potent antimicrobial activities. For instance, the study on the synthesis and biological evaluation of various derivatives, including pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine, demonstrated significant anti-bacterial and antifungal activities. This highlights the potential of these compounds as antimicrobial and anti-inflammatory agents after further development and testing (B. V. Kendre et al., 2015).

Anticonvulsant Activity

Compounds structurally related to "(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one" have also been investigated for their potential anticonvulsant activities. Research involving the synthesis of novel 8-chloro-6-(2-fluorophenyl)-1-(aryl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepines revealed excellent anticonvulsant activity, comparable to that of standard drugs like diazepam. This underscores the therapeutic potential of such compounds in the treatment of convulsive disorders (B. Narayana et al., 2006).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FNO3S/c22-17-4-2-1-3-16(17)20-9-10-23(11-12-27-20)21(24)8-6-15-5-7-18-19(13-15)26-14-25-18/h1-8,13,20H,9-12,14H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CADURKXETGUFQL-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

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